6-chloro-4-methyl-7-propoxy-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “6-chloro-4-methyl-7-propoxy-2H-chromen-2-one” consists of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms. The average mass of the molecule is 252.69 Da.Scientific Research Applications
Spectrophotometric Determination and Liquid Phase Extraction
6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one, a related compound, demonstrates potential in the spectrophotometric determination of palladium in various samples, including Pd-charcoal catalysts, alloys, and water sources. This capability is due to its effective color-forming reaction with palladium in divalent oxidation state, indicating the utility of chromene derivatives in analytical chemistry for trace metal analysis (Kaur, Agnihotri, & Agnihotri, 2022).
NMR Spectroscopy Enhancements
Research on substituted 2,2-dimethyl-2H-chromene derivatives, including compounds similar to 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one, has contributed to the understanding of 13C NMR chemical shifts. These findings assist in the structural elucidation of chromene derivatives, crucial for chemical research and development processes (Timár et al., 1989).
Domino Reactions for Functionalized Chromenes
The use of methyl 4-chloro-2-butynoate in domino reactions with salicylic aldehydes, leading to functionalized chromenes, showcases the versatility of chromene derivatives in synthetic organic chemistry. This methodology enables streamlined access to diverse chromene and quinoline derivatives, underscoring the importance of chromenes in medicinal chemistry and drug discovery (Bello et al., 2010).
Biological Activity Assessment
The microwave-assisted synthesis of novel 2H-chromene derivatives, including structures related to this compound, has led to the discovery of compounds with remarkable antimicrobial activity. This highlights the potential of chromene derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (El Azab, Youssef, & Amin, 2014).
Structural Analysis and Chemical Interactions
Studies on the crystal structure and Hirshfeld surface analysis of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one have provided insights into the molecular and supramolecular structures of chromene derivatives. These studies reveal the importance of intramolecular hydrogen bonding and π-π stacking interactions, contributing to our understanding of the physical properties and reactivity of chromenes (Channabasappa et al., 2018).
Future Directions
The future directions for research on “6-chloro-4-methyl-7-propoxy-2H-chromen-2-one” and similar compounds could involve further exploration of their biological and pharmaceutical properties. Given the significant antibacterial and antifungal activity exhibited by similar compounds , there may be potential for the development of new therapeutic agents.
Mechanism of Action
Target of Action
It is known that similar compounds have shown activity towards the oxidoreductase enzyme .
Mode of Action
It is suggested that the enzyme-inhibitor complex is stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Biochemical Pathways
It is known that similar compounds have shown neuroprotective and toxicity activities against h2o2-induced pc12 cell lines .
Result of Action
Similar compounds have shown reasonable neuroprotectivity and toxicity activities against h2o2-induced pc12 cell lines .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-chloro-4-methyl-7-propoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-3-4-16-12-7-11-9(6-10(12)14)8(2)5-13(15)17-11/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWOMGTCXTTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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